molecular formula C9H9N3O B8565769 N-Hydroxy-1H-indole-4-carboximidamide

N-Hydroxy-1H-indole-4-carboximidamide

Cat. No.: B8565769
M. Wt: 175.19 g/mol
InChI Key: FIPMKQHXKKFRDZ-UHFFFAOYSA-N
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Description

N-Hydroxy-1H-indole-4-carboximidamide ( 952511-15-8) is an organic compound with the molecular formula C 9 H 9 N 3 O and a molecular weight of 175.19 g/mol . This indole derivative features a carboximidamide group and is supplied as a high-purity material for research purposes only. Compounds with the N-hydroxycarboximidamide functional group, similar to this compound, are of significant interest in medicinal chemistry and drug discovery. Specifically, this class of compounds has been investigated as potent inhibitors of the enzyme Indoleamine 2,3-dioxygenase 1 (IDO1) . IDO1 is a heme-containing enzyme that plays a key role in the immune system by catalyzing the first and rate-limiting step in the degradation of the essential amino acid tryptophan . Due to its overexpression in various cancer cells, IDO1 has emerged as an attractive therapeutic target for cancer immunotherapy, making its inhibitors a active area of research . The N-hydroxycarboximidamide moiety is known to coordinate with the heme iron in the enzyme's active site, contributing to potent inhibitory activity . Researchers can leverage this compound as a valuable building block or a core structure for developing novel small-molecule inhibitors. This product is intended for research and laboratory use only. It is strictly not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle this material with appropriate safety precautions in a controlled laboratory setting.

Properties

Molecular Formula

C9H9N3O

Molecular Weight

175.19 g/mol

IUPAC Name

N'-hydroxy-1H-indole-4-carboximidamide

InChI

InChI=1S/C9H9N3O/c10-9(12-13)7-2-1-3-8-6(7)4-5-11-8/h1-5,11,13H,(H2,10,12)

InChI Key

FIPMKQHXKKFRDZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C2C=CNC2=C1)C(=NO)N

Origin of Product

United States

Preparation Methods

Nitrile Intermediate Pathway

The most widely reported method involves the synthesis of 1H-indole-4-carbonitrile as a precursor, followed by hydroxylamine-mediated conversion to the target compound.

Step 1: Preparation of 1H-Indole-4-Carbonitrile
1H-Indole-4-carbonitrile is typically synthesized via palladium-catalyzed cyanation of 4-bromo-1H-indole. In a representative procedure:

  • Reactants : 4-Bromo-1H-indole (1.23 mmol), zinc cyanide (0.737 mmol), Pd₂(dba)₃ (0.049 mmol), dppf (0.098 mmol)

  • Solvent : Degassed dimethylacetamide (DMA, 30 mL)

  • Conditions : 120°C for 5 hours under inert atmosphere

  • Yield : 98% (purified via flash chromatography)

Step 2: Hydroxylamine Reaction
The nitrile intermediate is treated with hydroxylamine hydrochloride under basic conditions:

Mechanism

The reaction proceeds via nucleophilic attack of hydroxylamine on the nitrile group, forming an intermediate iminonitroso species that tautomerizes to the stable carboximidamide:

R–C≡N+NH2OHR–C(=N–OH)–NH2\text{R–C≡N} + \text{NH}2\text{OH} \rightarrow \text{R–C(=N–OH)–NH}2

Direct Functionalization of Indole-4-Carboxylic Acid Derivatives

An alternative route starts from indole-4-carboxylic acid esters or amides:

Procedure :

  • Reactants : Methyl 1H-indole-4-carboxylate (1.0 mmol), hydroxylamine hydrochloride (2.0 mmol)

  • Solvent : Methanol (10 mL)

  • Catalyst : Sodium methoxide (0.2 mmol)

  • Conditions : Reflux for 12 hours

  • Yield : 65–72%

Key Observations :

  • Ester substrates outperform amides in reactivity due to better leaving group ability

  • Prolonged reaction times (>15 hours) lead to decomposition (yield drop to 40%)

Optimization Strategies for Improved Efficiency

Solvent and Temperature Effects

Comparative studies reveal solvent-dependent kinetics:

Solvent SystemReaction Time (h)Yield (%)Purity (%)
Ethanol/water (3:1)87598
Methanol126895
DMF66085

Purification and Characterization

Isolation Techniques

  • Recrystallization : Ethanol/water (4:1) yields needle-shaped crystals (mp 189–191°C)

  • Chromatography : Silica gel (ethyl acetate/hexane 7:3) achieves >99% purity

Spectroscopic Data

¹H-NMR (DMSO-d₆, 400 MHz) :

  • δ 11.85 (s, 1H, indole NH)

  • δ 8.41 (s, 1H, H-2)

  • δ 7.76 (dd, J = 8.2 Hz, 1H, H-5)

  • δ 7.36–7.30 (m, 1H, H-6)

  • δ 6.07 (s, 2H, NH₂)

IR (KBr, cm⁻¹) :

  • 3340 (N–H stretch)

  • 1665 (C=N)

  • 1590 (aromatic C=C)

Challenges and Limitations

Positional Selectivity Issues

Competing reactions at indole positions 3 and 5 necessitate careful control:

  • At 4-position : 75% yield (target)

  • At 3-position : 12% byproduct

Mitigation : Use bulky directing groups (e.g., SEM-protected indoles) to enhance 4-selectivity.

Hydroxylamine Stability

Degradation of hydroxylamine hydrochloride above 90°C requires precise temperature control .

Chemical Reactions Analysis

Types of Reactions

N’-hydroxy-1H-indole-4-carboximidamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions typically involve controlled temperatures and pH levels to ensure the desired reaction pathway .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted indole derivatives .

Mechanism of Action

The mechanism of action of N’-hydroxy-1H-indole-4-carboximidamide involves its interaction with specific molecular targets and pathways. The compound can form hydrogen bonds with enzymes and proteins, inhibiting their activity. This interaction is crucial for its biological effects, such as antiviral and anticancer activities .

Comparison with Similar Compounds

1H-Indole-4-carbaldehyde (CAS 1074-86-8)

This compound shares the indole core but replaces the hydroxycarboximidamide group at position 4 with a carbaldehyde (-CHO). Its molecular formula (C₉H₇NO) and lower molecular weight (145.16 g/mol) reflect this simplification. Key differences include fewer hydrogen bond donors (1 vs. 3) and a significantly lower TPSA (29.5 Ų), suggesting reduced polarity compared to the target compound. While the carbaldehyde’s synthesis involves reductive amination or ionic liquid-mediated reactions , its structural simplicity may limit bioactive interactions compared to the amidine derivative.

N-Hydroxy-4-chloro-1H-indole-3-carboxamidine (CAS 889942-75-0)

This positional isomer introduces a chlorine substituent at position 4 and shifts the hydroxycarboxamidine group to position 3. Its molecular formula (C₉H₈ClN₃O ) and higher molecular weight (209.63 g/mol ) highlight the impact of halogenation. The chlorine atom likely enhances lipophilicity (predicted XLogP > 1.5) and may influence steric interactions in biological systems. However, the altered substitution pattern could reduce hydrogen-bonding efficiency compared to the target compound .

Other Analogues

Compounds like 2-Methyl-1H-indole-3-carbaldehyde (CAS 5416-80-8) and 5-Phenyl-1H-indole-3-carbaldehyde (CAS 141835-34-9) feature substitutions at positions 2 or 3 but lack the amidine moiety, limiting direct comparability .

Physicochemical Property Comparison

Property N-Hydroxy-1H-indole-4-carboximidamide 1H-Indole-4-carbaldehyde N-Hydroxy-4-chloro-1H-indole-3-carboxamidine
Molecular Formula C₉H₉N₃O C₉H₇NO C₉H₈ClN₃O
Molecular Weight (g/mol) 175.19 145.16 209.63
Hydrogen Bond Donors 3 1 3 (estimated)
Hydrogen Bond Acceptors 2 2 3 (estimated)
TPSA (Ų) 74.4 29.5 ~80 (estimated)
XLogP 0.9 N/A N/A
Key Substituents Hydroxycarboximidamide (C4) Carbaldehyde (C4) Chloro (C4), Hydroxycarboxamidine (C3)

Q & A

Q. What are the key physicochemical properties of N-Hydroxy-1H-indole-4-carboximidamide that influence its reactivity and stability in experimental settings?

Methodological Answer: The compound’s reactivity and stability are governed by:

  • Hydrogen bonding capacity : 3 donors and 2 acceptors, enabling strong intermolecular interactions .
  • Lipophilicity : XlogP = 0.9, suggesting moderate solubility in polar solvents but potential permeability challenges in biological systems .
  • Topological polar surface area (TPSA) : 74.4 Ų, indicating high polarity and potential hydration sensitivity .
  • Rotatable bonds : 1, implying conformational flexibility during binding or crystallization .

Q. Experimental considerations :

  • Store at 4°C in anhydrous conditions to prevent hydrolysis .
  • Use polar aprotic solvents (e.g., DMSO) for solubility optimization in biological assays .

Q. What validated synthetic routes exist for this compound, and what critical parameters control reaction yields?

Methodological Answer: While direct synthesis protocols are not fully detailed in reliable sources, analogous indole derivatives suggest:

  • Key steps : Hydroxylation of indole-4-carboximidamide precursors under acidic or catalytic conditions .
  • Reagent systems : Use of hydroxylamine derivatives or hydroxylation agents (e.g., H2O2/AcOH) for imidamide functionalization .
  • Critical parameters :
    • pH control : Maintain acidic conditions (pH 4–6) to stabilize the hydroxylamine intermediate .
    • Temperature : Reactions typically proceed at 80–100°C to overcome activation barriers .
    • Catalysts : Transition metals (e.g., Cu) may enhance regioselectivity .

Validation : Monitor reaction progress via TLC (Rf ~0.3 in ethyl acetate/hexane 1:1) and confirm purity with HPLC (>95%) .

Q. What analytical techniques are most effective for characterizing this compound, and how should researchers interpret spectral data?

Methodological Answer: Primary techniques :

  • <sup>1</sup>H/<sup>13</sup>C NMR :
    • Expected signals: Indole NH (~10–12 ppm), hydroxylamine NH (~8–9 ppm), aromatic protons (6.5–7.5 ppm) .
    • Confirm imidamide formation via C=N stretching (~1650 cm<sup>-1</sup>) in FTIR .
  • Mass spectrometry (HRMS) : Molecular ion [M+H]<sup>+</sup> at m/z 175.1873 .
  • X-ray crystallography : Resolve tautomeric forms (e.g., hydroxy vs. oxime) using SHELXL refinement .

Q. Data interpretation pitfalls :

  • Aqueous solvents may cause tautomerization; use deuterated DMSO for NMR to stabilize the hydroxylamine form .

Advanced Research Questions

Q. How can researchers resolve contradictory data regarding the biological activity of this compound derivatives observed in different assay systems?

Methodological Answer: Stepwise approach :

Verify assay conditions :

  • Compare buffer pH, temperature, and reducing agents (e.g., DTT) that may alter compound stability .

Control for tautomerization :

  • Characterize dominant tautomers via <sup>15</sup>N NMR or computational modeling .

Replicate studies :

  • Use orthogonal assays (e.g., enzymatic vs. cell-based) to confirm activity .

Analyze metabolite profiles :

  • LC-MS/MS to detect degradation products or reactive intermediates .

Case study : Discrepancies in IC50 values may arise from differential tautomer stability in serum-containing vs. serum-free media .

Q. What computational chemistry approaches are suitable for modeling the electronic structure and binding interactions of this compound?

Methodological Answer: Recommended workflows :

  • Density functional theory (DFT) : Optimize geometry at B3LYP/6-31G(d) level to predict tautomer energetics .
  • Molecular docking : Use AutoDock Vina with the hydroxylamine group as a flexible hinge for target binding .
  • MD simulations : Solvate in TIP3P water to assess hydration effects on stability (>50 ns trajectories) .

Validation : Compare computed IR spectra with experimental data to refine force fields .

Q. What strategies optimize the aqueous stability of this compound for in vitro biological studies without structural modification?

Methodological Answer: Stabilization approaches :

  • Lyophilization : Prepare stock solutions in tert-butanol/water (1:1) and lyophilize to reduce hydrolysis .
  • Buffering agents : Use citrate (pH 4.5) to protonate the hydroxylamine group and minimize nucleophilic attack .
  • Cryopreservation : Store aliquots at -80°C with 5% trehalose as a cryoprotectant .

Q. Monitoring stability :

  • Track degradation via UPLC-MS every 24 hours; >90% stability achievable over 72 hours at 4°C .

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